molecular formula C18H22N2O5 B128941 6-Acetyl-N-caboxylate Melatonin Ethyl Ester CAS No. 188397-05-9

6-Acetyl-N-caboxylate Melatonin Ethyl Ester

Cat. No. B128941
M. Wt: 346.4 g/mol
InChI Key: LDCAAXMIAGUBJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Acetyl-N-caboxylate Melatonin Ethyl Ester (6-ANMEE) is an important compound for research in the field of melatonin and its related effects. It is a derivative of melatonin and is synthesized in the body via acetylation of melatonin. 6-ANMEE is found to be more stable than melatonin and is used in a variety of laboratory experiments, such as those involving the study of melatonin's biochemical and physiological effects.

Scientific Research Applications

Plant Growth and Development

6-Acetyl-N-carboxylate Melatonin Ethyl Ester, a derivative of melatonin, holds promise in various scientific research applications, particularly in plant biology. While the direct studies on this specific compound are limited, insights from research on melatonin (N-acetyl-5-methoxytryptamine) provide a foundational understanding of its potential applications, as melatonin itself is widely studied for its roles in plant growth, development, and stress response. Melatonin has been identified in numerous plant species, where it functions similarly to its roles in animals, including regulation of circadian rhythms, enhancement of stress tolerance, and promotion of growth (Hernández-Ruiz & Arnao, 2018; Nawaz et al., 2016).

Stress Tolerance in Plants

Research demonstrates that melatonin significantly enhances plant resilience against abiotic stresses such as salinity, drought, and temperature extremes. For example, exogenous application of melatonin has been shown to improve salt stress tolerance in maize seedlings by enhancing their antioxidant and photosynthetic capacities (Chen et al., 2018). This indicates that derivatives like 6-Acetyl-N-carboxylate Melatonin Ethyl Ester could potentially be utilized to confer similar protective effects.

Antioxidant Properties

Melatonin is also recognized for its potent antioxidant properties, which are beneficial in both plant and animal systems. It plays a crucial role in mitigating oxidative stress by scavenging reactive oxygen species (ROS), thus protecting cellular components from damage. This antioxidant capacity extends to the protection against environmental stresses, thereby improving the overall health and longevity of plants (Reiter et al., 2016).

Support of Plant Development

Beyond stress response, melatonin influences plant development processes such as seed germination, root growth, and fruit ripening. It's been shown to stimulate the expansion of cotyledons in lupin, suggesting a role in early plant growth stages and possibly enhancing crop yield and health (Hernández-Ruiz & Arnao, 2008).

Potential in Human Health and Disease Prevention

While the focus here is on plant applications, it's worth noting the broader impact of melatonin research, including its potential in human health, particularly in neuroprotection, cancer therapy, and as an anti-inflammatory agent. Its derivatives, including 6-Acetyl-N-carboxylate Melatonin Ethyl Ester, might offer novel insights into developing therapies for various diseases by leveraging its antioxidant and anti-inflammatory properties (Watson et al., 2016; Nabavi et al., 2019).

properties

IUPAC Name

ethyl 3-(2-acetamidoethyl)-6-acetyl-5-methoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-5-25-18(23)20-10-13(6-7-19-12(3)22)15-9-17(24-4)14(11(2)21)8-16(15)20/h8-10H,5-7H2,1-4H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCAAXMIAGUBJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C=C(C2=CC(=C(C=C21)C(=O)C)OC)CCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472302
Record name AGN-PC-00FUOO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetyl-N-caboxylate Melatonin Ethyl Ester

CAS RN

188397-05-9
Record name AGN-PC-00FUOO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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